molecular formula C21H21FN2O2 B2861104 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-fluorophenyl)acetamide CAS No. 851096-28-1

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-fluorophenyl)acetamide

Cat. No. B2861104
CAS RN: 851096-28-1
M. Wt: 352.409
InChI Key: QNVWIIUUXSRKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar quinoxaline derivatives has been reported in the literature . They were synthesized via different nucleophilic reactions using ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate and other precursors .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline core with dimethyl and oxo substituents at positions 6, 7, and 2 respectively . It also has an ethyl group at position 2, which is further substituted with a 4-fluorophenyl acetamide group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 520.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 7 and a topological polar surface area of 138 Ų .

Scientific Research Applications

Anion Coordination and Molecular Structure

Quinoline derivatives exhibit interesting behaviors in anion coordination, displaying diverse spatial orientations that impact molecular assembly and structure. One study on amide derivatives revealed tweezer-like geometries and channel-like structures through self-assembly, facilitated by weak interactions. These findings highlight the potential of such compounds in designing molecular architectures with specific functions (Kalita & Baruah, 2010).

Luminescent Properties and Sensor Applications

Quinoline-based compounds have been explored for their luminescent properties, particularly in the development of chemosensors. A notable application is the creation of a highly selective "off–on fluorescence type" chemosensor for Zn2+ detection. This sensor, utilizing quinoline as the fluorophore, demonstrated remarkable fluorescence enhancement in the presence of Zn2+, with potential use in living cells and aqueous solutions, underscoring the versatility of quinoline derivatives in sensor technology (Park et al., 2015).

Antifungal and Antibacterial Activities

Research on 2-(quinolin-4-yloxy)acetamides has shown potent in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. These findings suggest that quinoline derivatives could serve as promising candidates for developing new antitubercular agents, offering a potential pathway for addressing the challenge of drug resistance in tuberculosis treatment (Pissinate et al., 2016).

Future Directions

Quinoxaline derivatives, such as this compound, are gaining interest in the development of new antiviral drugs . This promising moiety with different molecular targets warrants further investigation, which may yield even more encouraging results regarding this scaffold .

properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c1-13-9-17-12-16(21(26)24-19(17)10-14(13)2)7-8-23-20(25)11-15-3-5-18(22)6-4-15/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVWIIUUXSRKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.